Fmoc-N-Me-Gln-OH

Descripción general

Descripción

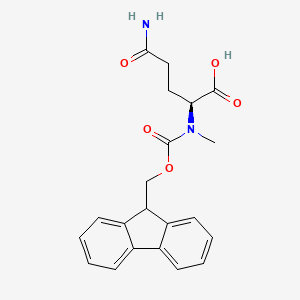

Fmoc-N-Me-Gln-OH: 9-fluorenylmethyloxycarbonyl-N-methyl-L-glutamine , is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups without interference.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-N-Me-Gln-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino terminus, facilitating the stepwise assembly of complex peptide sequences .

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can serve as probes or inhibitors in various biochemical assays .

Medicine: Peptides synthesized with this compound are used in drug discovery and development. They can act as therapeutic agents, targeting specific proteins or pathways involved in diseases such as cancer, diabetes, and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also employed in the development of diagnostic tools and biosensors .

Mecanismo De Acción

Target of Action

Fmoc-N-Me-Gln-OH, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amine groups in amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by a base, usually piperidine , which prevents the substrate from reacting with the dibenzofulvene byproduct .

Biochemical Pathways

The use of this compound is widespread in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . , ensuring the integrity of the peptide chain during synthesis.

Pharmacokinetics

Its solubility properties in most organic solvents are good , which can impact its effectiveness in peptide synthesis.

Result of Action

The use of this compound results in significantly purer peptides than other derivatives used for the introduction of Gln . It allows for the synthesis of peptides of significant size and complexity , contributing to the development of various therapeutics .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis takes place. For instance, the rate of Fmoc group removal is affected by the concentration of the base, usually piperidine . Furthermore, the temperature of the environment can impact the reaction rate and the stability of the compound .

Análisis Bioquímico

Biochemical Properties

Fmoc-N-Me-Gln-OH plays a significant role in biochemical reactions. It is used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is highly fluorescent, making it suitable for analysis by reversed-phase HPLC .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), and its removal does not disturb the acid-labile linker between the peptide and the resin . This allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its role in peptide synthesis. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This allows for rapid deprotection during SPPS .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Gln-OH typically involves the protection of the amino group of N-methyl-L-glutamine with the Fmoc group. This can be achieved through the reaction of N-methyl-L-glutamine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of protection, coupling, and deprotection efficiently. The use of solid-phase synthesis allows for the rapid assembly of peptides with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-N-Me-Gln-OH primarily undergoes reactions typical of amino acids and peptides, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.

Common Reagents and Conditions:

Deprotection: 20% piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DCC or DIC in combination with HOBt or HOAt in an organic solvent like DMF or dichloromethane.

Major Products:

Deprotection: Removal of the Fmoc group yields N-methyl-L-glutamine.

Comparación Con Compuestos Similares

Fmoc-Gln-OH: Similar to Fmoc-N-Me-Gln-OH but without the N-methyl group.

Fmoc-Phe-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-D-Gln-OH: The D-isomer of Fmoc-Gln-OH, used in the synthesis of peptides containing D-amino acids.

Uniqueness: this compound is unique due to the presence of the N-methyl group, which can influence the conformation and properties of the resulting peptides. This modification can enhance the stability and bioactivity of the peptides, making it a valuable tool in peptide-based drug development .

Actividad Biológica

Fmoc-N-Me-Gln-OH, or N-methylated glutamine, is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, applications, and the implications of its use in various studies.

This compound is a derivative of glutamine where the nitrogen atom is methylated. This modification can significantly influence the compound's properties, such as stability and resistance to enzymatic degradation. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the incorporation of N-methylated amino acids into peptides. The general steps include:

- Activation of Resin : Using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group.

- Coupling : The Fmoc-protected N-methylated glutamine is coupled to the resin using coupling reagents like DIC or HBTU.

- Deprotection : The Fmoc group is removed using piperidine, allowing for subsequent amino acid additions.

- Cleavage : The final peptide is cleaved from the resin using TFA (trifluoroacetic acid) treatment.

The efficiency and yield of this synthesis method are critical for producing high-purity compounds suitable for biological studies .

1. Peptide Interactions

This compound has been utilized in studies focusing on peptide interactions, particularly in understanding how methylation affects binding affinities with biological targets. Research indicates that N-methylation can enhance the stability of peptides against proteolytic enzymes, which is crucial for therapeutic applications.

Table 1: Comparison of Biological Activities Related to N-Methylation

| Modification | Effect on Stability | Impact on Binding Affinity | Notable Applications |

|---|---|---|---|

| N-Methylation | Increased | Enhanced | Peptide therapeutics, mimetics |

| Non-methylated | Standard | Variable | Conventional peptides |

2. Case Studies

Several studies have highlighted the significance of this compound in various biological contexts:

- Heparin Interaction Studies : this compound has been investigated for its role in glycosaminoglycan interactions, particularly with heparin. These studies suggest that methylation can modulate receptor interactions and influence signaling pathways, which could have implications for drug design targeting glycosaminoglycan-mediated processes .

- Stability in Biological Systems : A study demonstrated that peptides containing N-methylated residues exhibited significantly increased stability in human plasma compared to their non-methylated counterparts. This finding underscores the potential for developing longer-lasting therapeutic peptides .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable tool in medicinal chemistry:

- Peptide Mimetic Development : Researchers utilize this compound to create peptide mimetics that can effectively interact with biological receptors while exhibiting enhanced stability.

- Drug Design : The ability to modify peptide sequences with N-methylated amino acids allows for the design of drugs that can evade enzymatic degradation, thus improving their pharmacokinetic profiles.

Propiedades

IUPAC Name |

(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLOXTAEGHPJPW-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.